

Preclinical Profile of GSK3117391: A Myeloid-Targeted HDAC Inhibitor

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Compound of Interest		
Compound Name:	GSK3117391	
Cat. No.:	B607823	Get Quote

GSK3117391, also known as ESM-HDAC391 and CHR-5154, is a novel, orally administered histone deacetylase (HDAC) inhibitor designed for targeted delivery to myeloid cells.[1] Its unique design, incorporating an Esterase-Sensitive Motif (ESM), allows for selective accumulation within monocytes and macrophages, which express high levels of the processing enzyme carboxylesterase-1 (CES1).[1][2] This targeted approach aims to enhance the therapeutic window by concentrating the inhibitor's activity in key immune cells while minimizing systemic exposure and associated toxicities often seen with non-targeted HDAC inhibitors.[1][3]

Mechanism of Action

GSK3117391 is a prodrug that, upon entering a CES1-expressing cell, is hydrolyzed into its active acid metabolite, HDAC189 (also known as GSK3339189).[1] This active metabolite is a potent, pan-HDAC inhibitor. Due to its charge, HDAC189 is less permeable and is effectively trapped within the target cells, leading to prolonged pharmacodynamic effects.[1] This selective retention results in sustained acetylation of histones and other proteins within monocytes, leading to the modulation of gene expression and anti-inflammatory effects, such as the inhibition of cytokine production.[1][3] A key finding from preclinical and clinical studies is the induction of a transient and reversible monocytopenia, linked to the downregulation of the colony-stimulating factor 1 receptor (CSF1R), a critical regulator of myeloid cell fate.[1][2]

In Vitro Activity



The in vitro potency of **GSK3117391** and its active metabolite has been demonstrated in various assays. Both the parent ester and its acid metabolite exhibit sub-micromolar HDAC inhibitory activity.[1]

Compound	Assay	IC50 (nM)
GSK3117391 (ESM- HDAC391)	HeLa cell nuclear extract fluorometric assay	55
HDAC189 (GSK3339189)	HeLa cell nuclear extract fluorometric assay	54
GSK3117391 (ESM- HDAC391)	Inhibition of TNF-α production in LPS-stimulated whole blood	Potent (specific value not provided)
HDAC935 (non-targeted control)	Inhibition of TNF-α production in LPS-stimulated whole blood	Less potent than GSK3117391

In Vivo Studies

Preclinical evaluation in a transgenic mouse model with low levels of the murine CES1 equivalent (CES1/Es1elo) was conducted to characterize the in vivo effects of **GSK3117391**.[1] These studies confirmed the compound's ability to induce monocyte depletion.

Animal Model	Dosing	Key Findings
CES1/Es1elo mice	10 mg/mL, single or double intraperitoneal dose	Significant reduction in total circulating monocytes at 6 and 24 hours post-dose.[1]
CES1/Es1elo mice	Not specified	Monocyte depletion is linked to the loss of CSF1R on circulating cells.[1][2]

Pharmacokinetics

A Phase 1, first-in-human study in healthy male volunteers revealed that **GSK3117391** has a transient systemic exposure.[2][3]



Parameter	Value
Plasma half-life	21-30 minutes
Acid metabolite retention in monocytes	At least 12 hours

Experimental Protocols

HDAC Inhibition Assay: The inhibitory activity of **GSK3117391** and HDAC189 was assessed using a fluorometric assay with HeLa cell nuclear extract as the source of HDAC enzymes. The assay measures the deacetylation of a fluorogenic substrate. Preclinical data were fitted using a nonlinear regression curve fit (log [inhibitor] vs. response analysis-variable slope [4 parameters]).[1]

Cellular Acetylation Assay in Whole Blood: Human whole blood was incubated with varying concentrations of **GSK3117391** (10 μ M-1.5 nM in 0.7% DMSO) for 4 hours.[1] Following incubation, red blood cells were lysed, and leukocyte populations were fixed. Fc receptors were blocked, and cells were stained with fluorescently-labeled antibodies to identify specific leukocyte populations. Cells were then permeabilized and stained with an anti-acetyl-lysine antibody to measure intracellular acetylation levels by flow cytometry.[1]

Cytokine Inhibition Assay: The effect of **GSK3117391** on cytokine production was measured in human whole blood stimulated with lipopolysaccharide (LPS). The concentration-dependent inhibition of Tumor Necrosis Factor- α (TNF- α) was quantified to assess the anti-inflammatory activity of the compound.[1]

In Vivo Monocyte Depletion Study: CES1/Es1elo mice were administered single or multiple doses of 10 mg/mL **GSK3117391** or vehicle via intraperitoneal injection. Blood samples were collected at 6 and 24 hours post-dosing. Total circulating monocytes and monocyte subpopulations (Ly6Chi, Ly6Clo, and Ly6Cint) were quantified using flow cytometry to determine the extent and time course of monocyte depletion.[1]

Visualizations

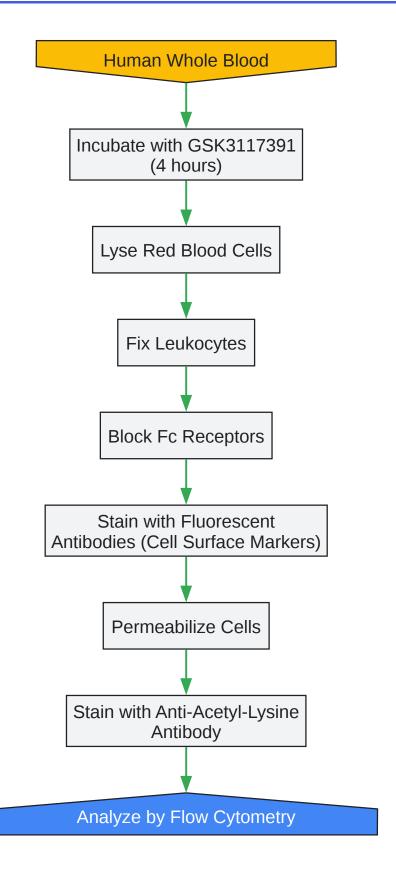




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Caption: Mechanism of action of **GSK3117391** in target myeloid cells.





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Caption: Workflow for measuring intracellular acetylation in whole blood.



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References

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